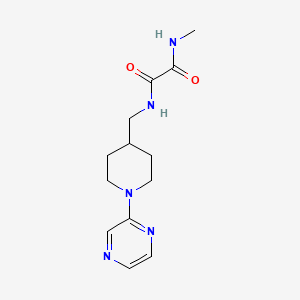

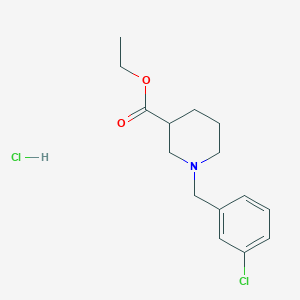

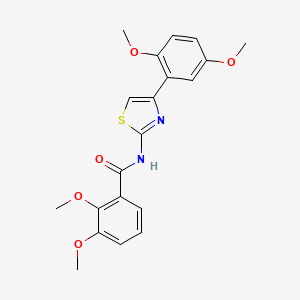

![molecular formula C17H13N3O4 B2553363 N-1,3-苯二氧杂环-5-基-7-甲基-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-甲酰胺 CAS No. 877650-07-2](/img/structure/B2553363.png)

N-1,3-苯二氧杂环-5-基-7-甲基-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves the reaction of ethyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with benzylamines in boiling ethanol, leading to a group of N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides . Another method includes the condensation of ammonia, primary, and secondary cyclic amines with the corresponding acid chloride to obtain amides of 1-benzyl-3,7-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3]pyrimidine-6-carboxylic acid . These methods could potentially be adapted for the synthesis of the target compound.

Molecular Structure Analysis

The structure of synthesized compounds is confirmed using elemental analysis and NMR 1H spectroscopy. The aromatic protons of the pyrido-pyrimidine nuclei typically form an AMX spin system, while the aromatic protons of benzilamide fragments are shifted upfield . The molecular structure is crucial for the biological activity, as seen in the case of methylation at position 8 in the pyridine moiety, which enhances analgesic properties for para-substituted derivatives .

Chemical Reactions Analysis

The chemical modification of the pyridine moiety, such as the displacement of the methyl group, is considered a strategy to optimize biological properties . The conversion of enamine to antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones through thermal fusion with ureas is another example of a chemical reaction that could be relevant to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the luminescent properties of pyridyl substituted benzamides in both solution and solid state, as well as their multi-stimuli-responsive behavior, are determined by their specific molecular arrangements . The analgesic properties of the N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides are evaluated using the "acetic acid writhings" model, indicating a relationship between the structure of the benzylamide fragment and the biological effect .

科学研究应用

合成和衍生物形成:

- Fadda 等人 (2013) 的一项研究重点是合成四氢嘧啶衍生物,包括噻唑并[3,2-a]嘧啶、噻嗪和苯并噻氮杂戊烯衍生物,起始于 N-(2-吡啶基)-6-甲基-4-苯基-2-硫代-1,2,3,4-四氢嘧啶-5-甲酰胺 (Fadda, A., Bondock, S., Khalil, A., & Tawfik, E., 2013).

镇痛和抗炎特性:

- Abu‐Hashem 等人 (2020) 合成了新型苯二呋喃基衍生物,包括 N-(噻唑并[3, 2-a]嘧啶)-3-甲基苯二呋喃-2-甲酰胺,表现出镇痛和抗炎活性 (Abu‐Hashem, A., Al-Hussain, S., & Zaki, M., 2020).

抗菌活性:

- Kolisnyk 等人 (2015) 研究了衍生物的抗菌活性,如 3-氨基-5-甲基-2-(烷基硫代)-4-氧代-N-芳基-3,4-二氢噻吩并(2,3-d)嘧啶-6-甲酰胺,显示出对变形杆菌和铜绿假单胞菌等菌株的有效性 (Kolisnyk, S., Vlasov, S., Kovalenko, S., Osolodchenko, T., & Chernykh, V., 2015).

抗肿瘤活性:

- Booker 等人 (2010) 将 N-烷基-5-(1H-苯并咪唑-1-基)噻吩-2-甲酰胺鉴定为针对恶性疟原虫酶的有效抑制剂,显示出在抗疟治疗中的前景 (Booker, M., Bastos, C., Kramer, M., Barker, R., Skerlj, R., Sidhu, A. B., ... & Sybertz, E., 2010).

抗病毒活性:

- Hebishy 等人 (2020) 合成了基于苯甲酰胺的 5-氨基吡唑及其衍生物,对禽流感 H5N1 表现出显着的抗病毒活性 (Hebishy, A., Salama, H. T., & Elgemeie, G., 2020).

针对特定受体的设计和合成:

- Gangjee 等人 (2000) 设计并合成了一种胸苷酸合成酶和二氢叶酸还原酶的双重抑制剂,表明其作为抗肿瘤剂的潜力 (Gangjee, A., Yu, J., McGuire, J., Cody, V., Galitsky, N., Kisliuk, R., ... & Wiegand, R., 2000).

属性

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O4/c1-10-2-5-15-18-7-12(17(22)20(15)8-10)16(21)19-11-3-4-13-14(6-11)24-9-23-13/h2-8H,9H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUEZIJLDSPZEKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC4=C(C=C3)OCO4)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-1,3-benzodioxol-5-yl-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

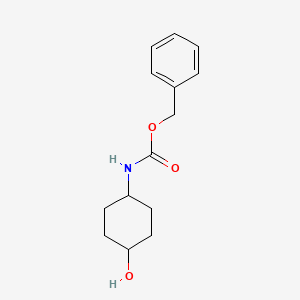

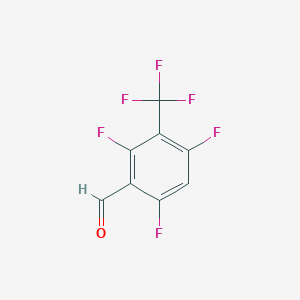

![4'H,6'H-Spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]-2'-carboxylic acid](/img/structure/B2553280.png)

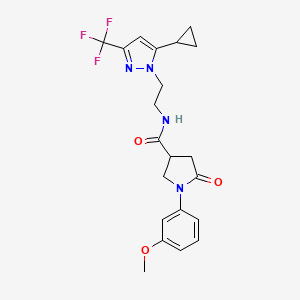

![1-hydroxy-1H,2H,4H,5H,6H,7H,7aH-1lambda5-phospholo[3,2-c]pyridin-1-one hydrochloride](/img/structure/B2553295.png)

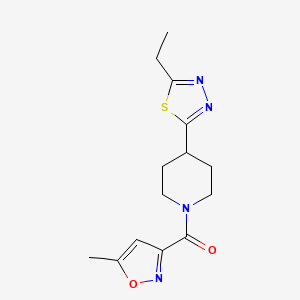

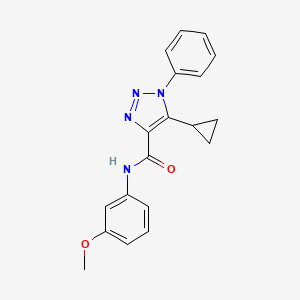

![N-(cyanomethyl)-2-{[5-(N-cyclopropylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2553297.png)

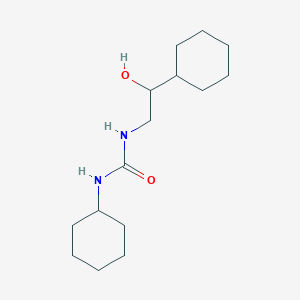

![N-isopropyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]isoquinoline-7-carboxamide](/img/structure/B2553302.png)